2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S/c1-33-18-9-5-7-16(13-18)27-21(31)14-34-25-29-22-19-10-2-3-11-20(19)28-23(22)24(32)30(25)17-8-4-6-15(26)12-17/h2-13,28H,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUXBBAYUWBBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves multiple steps. The process typically starts with the preparation of the indole nucleus, followed by the introduction of the chlorophenyl group and the formation of the pyrimidoindole structure. The final step involves the attachment of the sulfanyl and acetamide groups. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the antimicrobial properties of pyrimidine derivatives. Compounds similar to 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide have shown significant antibacterial and antifungal activities. For instance:
- A study indicated that pyrimidine derivatives exhibit potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Specific derivatives have been reported to be more effective than traditional antibiotics like chloramphenicol .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Pyrimidine-based compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example:
- Certain pyrimidine derivatives have shown efficacy against various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .
Neuroprotective Effects
Emerging research indicates that certain derivatives of pyrimidines may exhibit neuroprotective properties. They could potentially be developed for treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like This compound . Modifications of substituents on the pyrimidine ring and phenyl groups can significantly affect their pharmacological profiles:
- The presence of electron-withdrawing groups (like chlorine) enhances antibacterial activity by increasing the lipophilicity and bioavailability of the compound .
- Methoxy substitutions have been associated with improved interactions at biological targets, enhancing efficacy against specific pathogens .
Case Studies
Several studies have documented the effectiveness of similar compounds in clinical settings:
- Antimicrobial Efficacy : A recent study demonstrated that a series of pyrimidine derivatives exhibited broad-spectrum antimicrobial activity with minimal cytotoxicity to human cells .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines showed that modifications to the pyrimidine scaffold led to increased apoptosis rates compared to controls .
Mechanism of Action
The mechanism of action of 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Note: Exact molecular weight for the target compound is inferred from positional isomer data in .
Key Observations:
Chlorophenyl Positional Isomerism : The 3-chlorophenyl substituent (target) vs. 4-chlorophenyl () alters electronic and steric profiles. The 3-Cl derivative may exhibit distinct binding modes in biological targets due to meta-substitution effects .
Acetamide N-Substituents: The 3-methoxyphenyl group (target) provides moderate electron donation and polarity, balancing solubility and membrane permeability.
Pyrimidoindole Core Modifications :
Biological Activity
The compound 2-{[3-(3-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 356.85 g/mol. The structure features a pyrimido-indole core with a sulfanyl group and methoxyphenyl acetamide substituent, which are critical for its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For example:
- In vitro studies have shown that related pyrimidine derivatives possess activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of compounds related to the target molecule has also been explored:
- Research indicates that certain pyrimidine derivatives exhibit antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus, with MIC values reported as low as 0.5 μg/mL . This suggests that our compound may exhibit similar antifungal properties due to its structural characteristics.
Anticancer Properties
The anticancer activity of this compound is particularly noteworthy:
- Studies have demonstrated that derivatives containing the indole and pyrimidine frameworks can inhibit cancer cell proliferation. For instance, compounds similar to the target molecule have shown cytotoxic effects in various cancer cell lines, with IC50 values ranging from 10 to 30 μM .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfanyl group may play a role in inhibiting key enzymes involved in bacterial cell wall synthesis or fungal growth.
- DNA Interaction : The indole moiety is known to intercalate into DNA, potentially disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cells, leading to apoptosis in cancerous cells .
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cells | MIC/IC50 Range | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.125 - 8 μg/mL | |
| Antifungal | Candida albicans | 0.5 - 4 μg/mL | |
| Anticancer | Various cancer cell lines | 10 - 30 μM |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial properties of a series of pyrimidine derivatives against E. coli and found that modifications at the phenyl ring significantly enhanced activity, suggesting potential for our target compound .
- Anticancer Activity : Another investigation into indole-based compounds revealed that specific substitutions could lead to enhanced cytotoxicity against breast cancer cells, indicating that our compound may similarly affect tumor growth through targeted modifications .
Q & A
Q. What synthetic methodologies are employed to prepare this compound, and how are intermediates characterized?
The compound is synthesized via coupling reactions using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation. For example, substituted pyrimidoindole cores are functionalized with thioacetamide groups under controlled conditions (e.g., anhydrous DMF, 0°C to room temperature) . Intermediates and final products are purified via reverse-phase chromatography (C18 column, water:methanol gradient) and characterized using:
Q. How is the crystal structure of this compound resolved, and which software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected on instruments like the Bruker SMART APEXII. The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is standard for small-molecule crystallography. Key parameters include:
- Space group : Monoclinic (e.g., P21/c for analogous structures).
- Unit cell dimensions : a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
- Refinement metrics : R1 < 0.05 for high-resolution datasets .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Contradictions may arise from variability in:
- Assay conditions : Buffer composition, cell lines, or ligand concentrations (e.g., TLR4 activity assays using HEK293 vs. primary macrophages) .
- Compound purity : Residual solvents or unreacted intermediates (detected via HPLC-UV/ELSD). Mitigation strategies include:
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) and functional readouts (e.g., NF-κB luciferase reporter assays).
- Batch-to-batch reproducibility : Standardize synthetic protocols and characterize each batch via NMR and LC-MS .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) as a TLR4 ligand?
SAR studies involve systematic modifications to the pyrimidoindole core and substituents. Key steps include:
- Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing/donating groups (e.g., 4-fluorophenyl, 3-methoxyphenyl) to assess ligand-receptor binding .
- Functional assays : Measure TLR4 activation via IL-6/IL-8 release in human PBMCs (peripheral blood mononuclear cells) or murine splenocytes .
- Computational modeling : Docking studies (AutoDock Vina) using TLR4/MD-2 complex (PDB: 3FXI) to predict binding modes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
